Butyltris[(2-methylacryloyl)oxy]stannane
Description
Butyltris[(2-methylacryloyl)oxy]stannane is an organotin compound characterized by a central tin atom bonded to a butyl group and three 2-methylacryloyloxy substituents. Organotin compounds like this are often employed as stabilizers or catalysts due to tin’s ability to form stable coordination complexes, though their toxicity profiles require careful handling .
Properties
CAS No. |
62480-02-8 |
|---|---|
Molecular Formula |
C16H24O6Sn |
Molecular Weight |
431.1 g/mol |
IUPAC Name |
[butyl-bis(2-methylprop-2-enoyloxy)stannyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.C4H9.Sn/c3*1-3(2)4(5)6;1-3-4-2;/h3*1H2,2H3,(H,5,6);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
SDDRQAHSWRNPTF-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](OC(=O)C(=C)C)(OC(=O)C(=C)C)OC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyltris[(2-methylacryloyl)oxy]stannane typically involves the reaction of tributyltin chloride with 2-methylacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature to moderate heat.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Butyltris[(2-methylacryloyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 2-methylacryloyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Butyltris[(2-methylacryloyl)oxy]stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Butyltris[(2-methylacryloyl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with organic molecules, facilitating reactions such as polymerization and cross-linking. The pathways involved often include coordination chemistry and organometallic mechanisms.
Comparison with Similar Compounds
Butyltrichlorostannane (CAS 1118-46-3)
- Structure : Tin center bonded to one butyl group and three chloride atoms.
- Properties: High reactivity due to electronegative chlorides; used as a precursor in organotin synthesis.
- Applications : Catalysis, intermediate for more complex tin compounds .
- Comparison : Unlike Butyltris[(2-methylacryloyl)oxy]stannane, the chloride substituents enhance electrophilicity, favoring nucleophilic substitution reactions. The acryloyloxy groups in the target compound likely reduce volatility and improve compatibility with organic matrices.
tert-Butyl(trimethyl)plumbane (CAS 32997-03-8)
- Structure : Lead center bonded to tert-butyl and three methyl groups.
- Properties : High toxicity (common in tetraalkyl lead compounds); historically used as fuel additives.
- Applications : Phase-out in most industries due to environmental and health risks .
- Comparison : Replacing lead with tin reduces toxicity, making this compound a safer alternative for applications requiring heavy-metal reactivity.
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| Butyltrichlorostannane | 1118-46-3 | Butyl, 3 Cl | Reactive, volatile | Catalysis, synthesis intermediates |
| This compound | N/A | Butyl, 3 acryloyloxy | Polymerizable, moderate stability | Polymer cross-linking, coatings |
| tert-Butyl(trimethyl)plumbane | 32997-03-8 | tert-Butyl, 3 Me | Toxic, environmentally persistent | Obsolete (formerly fuel additives) |
Research Findings and Trends
- Reactivity : Chloride-substituted stannanes (e.g., Butyltrichlorostannane) exhibit higher Lewis acidity than oxygenated analogs, favoring catalytic activity in esterification or transesterification .
- Toxicity : Lead compounds (e.g., tert-Butyl(trimethyl)plumbane) are associated with neurotoxicity, driving substitution with tin-based alternatives in industrial settings .
- Functional Groups : The acryloyloxy groups in this compound enable covalent bonding with polymer matrices, enhancing material durability in coatings .
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